molecular formula C21H23ClFNO4S B11421639 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Cat. No.: B11421639
M. Wt: 439.9 g/mol
InChI Key: VYWWLYBBFDSTMH-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-FLUOROBENZYL)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorinated phenoxy group, a fluorobenzyl group, and a thiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-FLUOROBENZYL)ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.

    Introduction of the Fluorobenzyl Group: The phenoxyacetamide intermediate is then reacted with 3-fluorobenzylamine under suitable conditions to introduce the fluorobenzyl group.

    Formation of the Thiophene Sulfone: The final step involves the reaction of the intermediate with tetrahydrothiophene-1,1-dioxide under oxidative conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Agrochemicals: Potential use as a herbicide or pesticide.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-FLUOROBENZYL)ACETAMIDE would depend on its specific application. For example, in medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the thiophene sulfone group may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(3-fluorobenzyl)acetamide
  • 2-(3,5-Dimethylphenoxy)-N-(1,1-dioxido-3-thiophenyl)acetamide

Uniqueness

The unique combination of the chlorinated phenoxy group, fluorobenzyl group, and thiophene sulfone group in 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-FLUOROBENZYL)ACETAMIDE provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClFNO4S

Molecular Weight

439.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H23ClFNO4S/c1-14-8-19(9-15(2)21(14)22)28-12-20(25)24(18-6-7-29(26,27)13-18)11-16-4-3-5-17(23)10-16/h3-5,8-10,18H,6-7,11-13H2,1-2H3

InChI Key

VYWWLYBBFDSTMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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